molecular formula C12H18N4O B11876249 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11876249
M. Wt: 234.30 g/mol
InChI Key: YHFILVJRPVKDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused pyrrolo[3,4-d]pyrimidin-one core, a privileged structure in the design of kinase inhibitors and receptor modulators. Close structural analogs based on the pyrrolopyrimidine scaffold have demonstrated potent inhibitory activity against various therapeutic targets, including Akt kinases for oncology research , LRRK2 for neurological disorders , and Janus kinases (JAK) for inflammatory and autoimmune diseases . Furthermore, related dihydropyrrolo heterocycles are being explored as allosteric modulators for G protein-coupled receptors, such as the M4 muscarinic acetylcholine receptor, indicating potential applications in neuroscience . The specific substitution pattern of this compound, incorporating the 4-methylpiperidin group, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore selective enzyme inhibition and receptor modulation, contributing to the development of novel therapeutic agents for cancer, inflammatory conditions, and central nervous system disorders. This product is intended for research purposes by qualified laboratory personnel only.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H18N4O/c1-8-2-4-16(5-3-8)12-14-10-7-13-6-9(10)11(17)15-12/h8,13H,2-7H2,1H3,(H,14,15,17)

InChI Key

YHFILVJRPVKDFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(CNC3)C(=O)N2

Origin of Product

United States

Preparation Methods

Pyrrole Core Formation

Pyrrole derivatives serve as foundational intermediates. For example, 3,4-dihydro-2H-pyrrole-3-carbonitrile precursors are synthesized through condensation of substituted amines with active methylene compounds like malononitrile. In one protocol, benzoin reacts with 3,4-dichlorophenylamine in dry benzene, followed by malononitrile addition under pyridine catalysis to yield 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile (45% yield).

Cyclization to Pyrrolopyrimidine

Cyclization of pyrrole intermediates with urea or thiourea under acidic conditions generates the fused pyrimidine ring. For instance, refluxing 2-amino-pyrrole derivatives in formic acid (85%) for 12 hours produces 7-substituted pyrrolo[2,3-d]pyrimidin-4-ones (63–66% yields). Alternatively, phosphoryl trichloride (POCl₃) in dichloroethane (DCE) at 120°C facilitates cyclization via dehydration.

Table 1: Cyclization Conditions for Pyrrolopyrimidine Formation

Starting MaterialReagent/ConditionsProduct YieldReference
2-Amino-pyrrole derivativeFormic acid, reflux, 12 h63–66%
Pyrrole-3-carbonitrilePOCl₃, DCE, 120°C, 6 h70%
1H-pyrrolo[3,2-d]pyrimidin-2,4-dionePhenylphosphonic dichloride, 170°C, 5 h60%

Introduction of the 4-methylpiperidin-1-yl group at the 2-position requires selective substitution.

Chlorination for Nucleophilic Displacement

Chlorination of the pyrimidine ring at the 2-position is achieved using POCl₃. For example, treating 1H-pyrrolo[3,2-d]pyrimidine-2,4-dione with excess POCl₃ at 120°C for 6 hours yields 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (70%). Similarly, phenylphosphonic dichloride at 170°C generates 2,4-dichloro derivatives (60% yield).

Nucleophilic Substitution with 4-Methylpiperidine

The chlorinated intermediate undergoes displacement with 4-methylpiperidine. In analogous reactions, amines react with dichloropyrimidines in polar aprotic solvents (e.g., DMF or NMP) at 80–120°C. For instance, 2,4-dichloropyrrolo[3,2-d]pyrimidine reacts with 4-methylpiperidine in N-methyl-2-pyrrolidone (NMP) with diisopropylethylamine (DIPEA) as a base, yielding the substituted product (50–75%). Microwave-assisted conditions (140°C, 1 h) improve reaction efficiency.

Table 2: Substitution Reactions for 4-Methylpiperidine Attachment

Chlorinated IntermediateAmineConditionsYieldReference
2,4-Dichloropyrrolo[3,2-d]pyrimidine4-MethylpiperidineNMP, DIPEA, 120°C, 8 h65%
2-Chloropyrrolo[3,4-d]pyrimidin-4-one4-MethylpiperidineMicrowave, 140°C, 1 h72%

Alternative Pathways via Multicomponent Reactions

One-pot multicomponent reactions (MCRs) streamline synthesis by combining pyrrole formation, cyclization, and functionalization.

Catalytic Approaches

Hybrid catalysts like MgSO₄ or silica-supported acids enhance regioselectivity. For example, MgSO₄ in acetic acid mediates cyclocondensation of 3,4-dihydro-2H-pyrrole with aldehydes and urea, achieving diastereoselectivity >19:1.

Post-Functionalization and Optimization

Protecting Group Strategies

Tosyl protection of the pyrrolopyrimidine nitrogen improves reactivity during substitution. Subsequent hydrolysis in NaOH (1 M) removes the tosyl group without affecting the piperidinyl substituent.

Solvent and Temperature Effects

Non-polar solvents (e.g., DCE) favor cyclization, while polar solvents (NMP) enhance nucleophilic substitution. Elevated temperatures (120–170°C) are critical for overcoming activation barriers in POCl₃-mediated steps.

Mechanistic Considerations

Cyclization Mechanisms

POCl₃ acts as both a Lewis acid and chlorinating agent, facilitating dehydration and ring closure. The reaction proceeds via a cationic intermediate stabilized by resonance within the pyrimidine ring.

Nucleophilic Aromatic Substitution

The 2-chloro position undergoes SNAr displacement due to electron-withdrawing effects from the adjacent nitrogen atoms. 4-Methylpiperidine attacks the electrophilic carbon, followed by deprotonation to restore aromaticity .

Chemical Reactions Analysis

Core Formation

The pyrrolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of substituted pyrimidines with pyrrole derivatives. For example:

  • Cyclocondensation : Reaction of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with 4-methylpiperidine under basic conditions (K₂CO₃, DMF, 80°C) yields the title compound .

  • Microwave-assisted synthesis : Reduces reaction times from 24h to 2h with comparable yields (~65%) .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Characterization Methods
Cyclocondensation4-Methylpiperidine, K₂CO₃, DMF, 80°C62¹H NMR, LC-MS
PurificationColumn chromatography (SiO₂, EtOAc/hexane)HPLC (purity >95%)

Reactivity at the Piperidine Substituent

The 4-methylpiperidin-1-yl group undergoes reactions typical of tertiary amines:

N-Alkylation

  • Methylation : Treatment with methyl iodide (CH₃I) in THF at 0°C→RT produces quaternary ammonium salts, though steric hindrance limits efficiency (yield: 45%) .

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂/Et₃N affords protected derivatives for further functionalization .

Oxidation

  • N-Oxidation : Using m-CPBA (meta-chloroperbenzoic acid) in CHCl₃ yields N-oxide derivatives, confirmed by MS and ¹H NMR .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes regioselective halogenation:

  • Chlorination : Cl₂ in AcOH at 50°C introduces Cl at the 5-position (yield: 58%) .

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the 3-position (yield: 51%) .

Reductive Reactions

  • Hydrogenation : Pd/C-catalyzed H₂ reduction (1 atm, EtOH) saturates the 6,7-dihydro ring to form a tetrahydro derivative.

Table 2: Core Modification Reactions

Reaction TypeConditionsProductYield (%)
Halogenation (Cl)Cl₂, AcOH, 50°C, 4h5-Chloro derivative58
NitrationHNO₃/H₂SO₄, 0°C, 2h3-Nitro derivative51
HydrogenationPd/C, H₂ (1 atm), EtOH, RTTetrahydro-pyrrolopyrimidine72

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

  • Acidic Conditions (pH <3): Rapid decomposition via ring-opening (t₁/₂: 2h at pH 1).

  • Oxidative Stress : Susceptible to H₂O₂-mediated oxidation at the piperidine N-atom, forming N-oxide as the major product .

Palladium-Catalyzed Cross-Coupling

The 2-chloro analogue undergoes Suzuki-Miyaura coupling with aryl boronic acids:

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C.

  • Scope : Electron-deficient aryl groups couple efficiently (yields: 60–75%).

Mechanistic Insights

  • Nucleophilic Substitution : The 1-position of the piperidine ring reacts preferentially due to lower steric hindrance .

  • Ring Strain Effects : The 6,7-dihydro structure enhances reactivity toward electrophiles compared to fully aromatic analogues.

Industrial-Scale Considerations

  • Cost-Efficiency : Microwave-assisted synthesis reduces energy use by 40% compared to conventional heating .

  • Waste Minimization : Column-free purification via crystallization (EtOH/H₂O) achieves >90% recovery .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in the development of drugs targeting specific enzymes and receptors involved in disease processes. Its structural characteristics allow it to interact effectively with biological targets.

1.1. Protein Kinase Inhibition

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds, including 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, act as inhibitors of protein kinases. Specifically, these compounds have been studied for their ability to inhibit Janus Kinase 3 (JAK3), which is involved in signaling pathways related to immune responses and inflammation . The inhibition of such kinases can provide therapeutic avenues for autoimmune diseases and certain cancers.

1.2. Antimalarial Activity

The compound has also been investigated for its potential antimalarial effects. Studies have focused on optimizing the pharmacokinetic properties of similar heterocyclic compounds to enhance their efficacy against malaria parasites such as Plasmodium falciparum. The incorporation of specific functional groups has been shown to improve metabolic stability and solubility, leading to better activity profiles against malaria .

Biological Evaluation and Case Studies

The biological evaluation of this compound reveals significant insights into its efficacy and safety profiles.

2.1. Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted to determine the impact of various substitutions on the biological activity of similar compounds. For instance, modifications at the 8-position of the pyrrolo scaffold were found to significantly influence both aqueous solubility and metabolic stability, which are critical for enhancing drug efficacy in vivo .

2.2. In Vivo Efficacy

In vivo studies using animal models have demonstrated that optimized analogs of this compound exhibit notable efficacy against malaria infections. For example, one study reported a reduction in parasitemia when tested in a P. berghei mouse model, highlighting the potential for further development into a viable antimalarial therapy .

Summary of Findings

The applications of this compound extend across several therapeutic areas:

Application AreaDetails
Protein Kinase InhibitionPotential use as an inhibitor for JAK3 and other kinases involved in disease processes .
Antimalarial ActivityInvestigated for efficacy against Plasmodium falciparum, with promising results from SAR studies .
Structural OptimizationOngoing research focuses on improving solubility and metabolic stability for better pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit selected members of the STE7 and STE20 subfamily of kinases, which are involved in various cellular processes . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The pyrrolo[3,4-d]pyrimidinone scaffold differs from pyrazolo[3,4-d]pyrimidinones (e.g., 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, ) in the fused heterocycle. Pyrazole-containing derivatives exhibit distinct reactivity, such as efficient chlorination with POCl₃ (61–65% yield for 4-chloro derivatives) , whereas pyrrolo analogs may display altered electronic properties due to the saturated pyrrole ring.

Substituent Effects

Piperidine/Piperazine Derivatives
  • Target Compound : The 4-methylpiperidin-1-yl group may enhance blood-brain barrier penetration compared to smaller alkyl groups (e.g., methyl or ethyl).
  • 7-(4-Methylpiperazin-1-yl) Derivatives (): Piperazine substituents improve solubility due to their basic nitrogen, whereas the 4-methylpiperidine group in the target compound balances lipophilicity and steric bulk .
Alkyl Substituents
  • 2-Methyl Derivative (C7H9N3O, free base): Simpler substituents reduce molecular weight (151 g/mol) but may limit target selectivity .
  • 2-Ethyl Derivative (C8H11N3O, MW 165.19): Increased alkyl chain length slightly enhances hydrophobicity, as seen in .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Pyrrolo[3,4-d]pyrimidinone 4-Methylpiperidin-1-yl C12H18N4O* 234.19* Estimated enhanced lipophilicity
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Dihydrochloride Pyrrolo[3,4-d]pyrimidinone Methyl C7H11Cl2N3O 223.9 (salt) Improved solubility (dihydrochloride)
2-Ethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Pyrrolo[3,4-d]pyrimidinone Ethyl C8H11N3O 165.19 Moderate hydrophobicity
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone Phenyl C11H8N4O 212.21 Chlorination efficiency (61–65% yield)
2-(2-Fluorobenzyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 2-Fluorobenzyl C12H9FN4O 244.23 Anticonvulsive activity

*Estimated based on structural analogs .

Biological Activity

2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound notable for its unique structural features and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4O, with a molecular weight of 234.30 g/mol. The compound's structure includes a piperidine moiety which enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that this compound exhibits significant biological activity through its interaction with specific protein targets. Notably, it has been shown to effectively bind to cyclin-dependent kinase 2 (CDK2), an essential regulator in the cell cycle.

Molecular Docking Studies

Molecular docking studies reveal that the compound fits well into the active site of CDK2, forming critical hydrogen bonds that facilitate inhibition. This interaction is crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related analogs:

Compound NameStructureBiological Activity
This compoundStructureInhibitor of CDK2
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridineStructureAllosteric modulator of M4 muscarinic receptors
Pyrazolo[3,4-d]pyrimidine derivativesStructureInhibitors of CDK2 with significant cytotoxicity against cancer cell lines
7H-Pyrrolo[2,3-d]pyrimidine derivativesStructurePotential anti-inflammatory agents

Study on CDK2 Inhibition

A study demonstrated that this compound significantly inhibited CDK2 activity in vitro. The compound exhibited an IC50 value indicative of potent inhibition compared to other known inhibitors in the same class. The study highlighted the importance of the piperidine ring in enhancing binding affinity and selectivity towards CDK2.

Pharmacokinetic Profile

In vivo studies have shown that this compound possesses favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. These properties were attributed to the structural modifications made during synthesis which improved its overall bioavailability.

Q & A

Q. What are the common synthetic routes for 2-(4-methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, and how do intermediates influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of intermediates such as 4-cyano- or 4-carbethoxy-substituted pyrrolines. For example, 3-amino-3-pyrroline derivatives can undergo base-catalyzed cyclization to form the pyrimidine ring . Modern approaches utilize green solvents (e.g., water) and catalysts (e.g., NaOH) to improve efficiency. Key steps include:

Intermediate preparation : Use of 5-amino-4-cyanopyrazole or analogous precursors.

Cyclization : Controlled heating (80–100°C) in aqueous media to form the fused ring system .

  • Data Table : Comparison of Traditional vs. Modern Methods
MethodSolventCatalystYield (%)Reference
ClassicOrganic (THF)Base (KOH)45–60
GreenWaterNaOH75–85

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : Analyze proton environments (e.g., methylpiperidinyl protons at δ 1.2–1.5 ppm, pyrrolo protons at δ 6.8–7.2 ppm). Cross-validate with 13C^{13}\text{C}-NMR for carbonyl (δ 160–170 ppm) and aromatic carbons .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to molecular weight) and fragmentation patterns .
  • XRPD : Use X-ray powder diffraction to verify crystalline structure if single crystals are unavailable .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from impurities or tautomeric forms. Strategies include:

Repurification : Re-crystallize using mixed solvents (e.g., EtOAc/hexane) to remove byproducts.

Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to assign ambiguous signals .

Q. What strategies optimize the reaction yield when introducing the 4-methylpiperidinyl moiety?

  • Methodological Answer :
  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation between the pyrrolopyrimidine core and 4-methylpiperidine .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen.
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., over-alkylation) .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolopyrimidines targeting COX-2 ).
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} via fluorescence polarization or radiometric assays.
  • Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa) with positive controls (e.g., doxorubicin).
  • In Vivo Models : For anti-inflammatory activity, employ formalin-induced paw edema (acute) and cotton-pellet granuloma (chronic) models .

Q. What computational tools aid in predicting synthetic pathways for novel derivatives?

  • Methodological Answer :
  • Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to identify feasible precursors and reaction steps.
  • Machine Learning : Train models on existing pyrrolopyrimidine syntheses to predict optimal conditions (e.g., temperature, solvent) .
  • Feasibility Scoring : Rank routes by "plausibility" scores (>0.7 indicates high viability) and prioritize atom-economical steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Purity Check : Perform HPLC (≥95% purity threshold) to rule out impurities lowering the melting point .
  • Polymorphism Screening : Use DSC to detect multiple crystalline forms, which may exhibit varying melting ranges.
  • Literature Cross-Reference : Compare with structurally similar compounds (e.g., pyrido[1,2-a]pyrimidinones) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.